4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol
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Overview
Description
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple hydroxyl groups and a cyclohexyl ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with acetone under acidic conditions to form an intermediate. This intermediate is then reacted with 4-hydroxyphenyl and 4-hydroxy-3,5-dimethylphenyl groups to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane: Similar structure but with a propane backbone.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Contains isopropylidene linkage instead of cyclohexyl.
Uniqueness
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol is unique due to its cyclohexyl ring, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
171363-28-3 |
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Molecular Formula |
C28H32O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C28H32O3/c1-17-13-23(14-18(2)26(17)30)28(24-15-19(3)27(31)20(4)16-24)11-9-22(10-12-28)21-5-7-25(29)8-6-21/h5-8,13-16,22,29-31H,9-12H2,1-4H3 |
InChI Key |
SBTIXQBFZVIJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2(CCC(CC2)C3=CC=C(C=C3)O)C4=CC(=C(C(=C4)C)O)C |
Origin of Product |
United States |
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